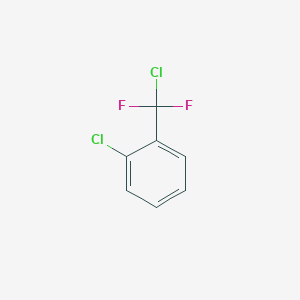

1-Chloro-2-(chlorodifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

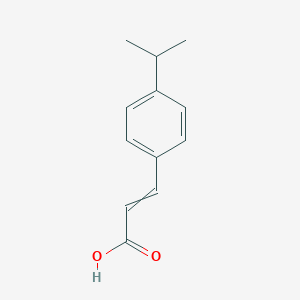

The compound 1-Chloro-2-(chlorodifluoromethyl)benzene is a specialized chemical of interest due to its unique structural and chemical properties. It serves as a significant subject in chemical synthesis, analysis, and application in various fields, excluding drug use and dosage, focusing strictly on its chemical attributes.

Synthesis Analysis

The synthesis of related chlorobenzene derivatives often involves catalytic systems or the reaction of specific precursors under controlled conditions. For example, one study demonstrates the efficient synthesis of chlorobenzene derivatives using a new and efficient catalyst, providing a basis for understanding similar compounds' synthesis pathways (Karimi-Jaberi et al., 2012).

Molecular Structure Analysis

The molecular structure of chlorobenzene derivatives, including 1-Chloro-2-(chlorodifluoromethyl)benzene, can be determined using various spectroscopic and computational methods. For instance, a study on the equilibrium structure of 1-chloro-1-fluoroethene offers insight into the molecular structure analysis techniques applicable to similar compounds (Gambi et al., 2019).

Chemical Reactions and Properties

Chlorobenzene derivatives undergo a range of chemical reactions, forming complex structures and exhibiting diverse chemical properties. For example, research on the reaction products of functionally substituted chloropropanes with benzene highlights the complex nature of reactions involving chlorobenzene derivatives (Matsuda & Shinohara, 1978).

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

1-Chloro-2-(chlorodifluoromethyl)benzene serves as an intermediate or reactant in the synthesis of complex molecules and materials. For instance, it has been utilized in the improved synthesis of 1,2-Bis(trimethylsilyl)benzenes, which are key precursors for efficient benzyne precursors and luminescent π-conjugated materials. These compounds are prepared under milder conditions compared to traditional methods, avoiding carcinogenic solvents and offering higher yields (Lorbach et al., 2010). Another example includes the use of chloro(tetraphenylporphyrinato)iron as a catalyst for the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes, showcasing the potential for precise chemical transformations (Mbuvi & Woo, 2009).

Materials Science

In materials science, the compound has been explored for its role in generating new materials with desirable properties. For example, it was used in the synthesis of p-bis-(chlorodifluoromethyl)benzene, demonstrating a selective high-yield partial fluorination process. This process highlights the compound's utility in tailoring the chemical structure of materials for specific applications, such as in the development of fluorinated polymers or coatings (Dolbier, Duan, & Rong, 2007).

Safety And Hazards

Propiedades

IUPAC Name |

1-chloro-2-[chloro(difluoro)methyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGQDPUGIJTUNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212132 |

Source

|

| Record name | Benzene, chloro(chlorodifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(chlorodifluoromethyl)benzene | |

CAS RN |

62927-58-6 |

Source

|

| Record name | Benzene, chloro(chlorodifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062927586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro(chlorodifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)